An In-Depth Technical Guide to 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid: Synthesis, Characterization, and Potential Applications
An In-Depth Technical Guide to 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic pathway, and potential applications of the heterocyclic compound 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid . Designed for researchers, scientists, and professionals in drug development, this document synthesizes established chemical principles to offer field-proven insights into a molecule with significant therapeutic potential, despite the limited publicly available experimental data for this specific entity.
Introduction and Molecular Overview
2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid (CAS 256529-20-1) is a bifunctional heterocyclic compound featuring a pyrazine ring directly linked to a 1,3-thiazole ring, which in turn is substituted with an acetic acid moiety at the 4-position.[1][2] The hybridization of pyrazine and thiazole scaffolds is a synergistic strategy in medicinal chemistry, as both individual moieties are present in numerous biologically active molecules.[3][4] Thiazole rings are core structures in drugs like the anti-inflammatory meloxicam and the antiviral ritonavir, while the pyrazine ring is a key component of important pharmaceuticals, including the antitubercular drug pyrazinamide.[4][5]
The direct linkage of these two aromatic systems, combined with the carboxylic acid functional group, suggests potential for this molecule to act as a versatile scaffold in drug discovery, offering multiple points for interaction with biological targets.
Physicochemical and Structural Data
While experimental data is scarce, the fundamental properties of the molecule can be derived from its structure.
| Property | Value | Source |
| CAS Number | 256529-20-1 | [6] |
| Molecular Formula | C₉H₇N₃O₂S | [1] |
| Molecular Weight | 221.24 g/mol | [1] |
| Monoisotopic Mass | 221.0259 Da | [1] |
| SMILES | C1=CN=C(C=N1)C2=NC(=CS2)CC(=O)O | [1] |
| InChI | InChI=1S/C9H7N3O2S/c13-8(14)3-6-5-15-9(12-6)7-4-10-1-2-11-7/h1-2,4-5H,3H2,(H,13,14) | [1] |
| InChIKey | KLAFFMMZAAUZTK-UHFFFAOYSA-N | [1] |
| Predicted XlogP | 0.0 | [1] |
This data is computationally derived or sourced from chemical databases.
Proposed Synthesis Pathway: A Hantzsch Thiazole Approach
In the absence of a published, validated synthesis for 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid, we propose a robust and logical two-step synthetic route commencing with the well-established Hantzsch thiazole synthesis.[7][8][9] This classical method involves the condensation of an α-haloketone with a thioamide.[8]
The proposed pathway is as follows: Step 1: Synthesis of the intermediate, ethyl 2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)acetate, via Hantzsch condensation. Step 2: Hydrolysis of the ethyl ester to yield the final carboxylic acid product.
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Experimental Protocol (Proposed)
Part A: Synthesis of Ethyl 2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)acetate (Ester Intermediate)
-
Rationale: The Hantzsch synthesis is a highly reliable and high-yielding method for the formation of thiazole rings.[7] The reaction proceeds via an initial Sₙ2 attack of the thioamide's sulfur atom on the α-carbon of the haloketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[10] We select ethyl 4-chloroacetoacetate as the α-haloketone component to directly install the ethyl acetate side chain at the 4-position of the resulting thiazole.[11][12]
-
Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add pyrazine-2-carbothioamide (1.0 eq).
-
Dissolve the thioamide in a suitable solvent, such as absolute ethanol.
-
Add ethyl 4-chloroacetoacetate (1.05 eq) to the solution.[11]
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Pour the concentrated mixture into cold water or a dilute sodium bicarbonate solution to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Purify the crude ester by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
-
Part B: Synthesis of 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid (Final Product)
-
Rationale: Basic hydrolysis is a standard and effective method for converting an ethyl ester to its corresponding carboxylic acid. The use of sodium hydroxide will form the sodium carboxylate salt, which is typically water-soluble. Subsequent acidification will precipitate the desired carboxylic acid.
-
Protocol:
-
Suspend the purified ethyl ester intermediate (1.0 eq) in a mixture of ethanol and water.
-
Add an aqueous solution of sodium hydroxide (e.g., 2M NaOH, 2-3 eq) to the suspension.
-
Heat the mixture to reflux for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture in an ice bath.
-
Carefully acidify the mixture to a pH of approximately 3-4 using dilute hydrochloric acid (e.g., 2M HCl).
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic salts.
-
Dry the final product under vacuum to yield 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid.
-
Structural Elucidation and Characterization
A rigorous analytical workflow is essential to confirm the identity and purity of the synthesized compound.
Caption: Standard workflow for purification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure determination.[13]
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for:
-
Pyrazine Protons: Three distinct signals in the aromatic region (typically δ 8.5-9.0 ppm), exhibiting coupling patterns consistent with a 2-substituted pyrazine ring.
-
Thiazole Proton: A singlet for the proton at the C5 position of the thiazole ring (typically δ 7.0-8.0 ppm).[14]
-
Methylene Protons: A singlet corresponding to the -CH₂- group of the acetic acid moiety (typically δ 3.5-4.5 ppm).[15]
-
Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (δ > 10 ppm), which is exchangeable with D₂O.
-
-
¹³C NMR: The carbon NMR spectrum would corroborate the structure with signals for:
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.[3] High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C₉H₇N₃O₂S. The predicted m/z for the protonated molecule [M+H]⁺ is 222.03318.[1]
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify key functional groups.[16]
-
O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group.
-
C=O Stretch: A strong, sharp absorption band around 1700-1750 cm⁻¹ corresponding to the carbonyl of the carboxylic acid.[17]
-
C=N and C=C Stretches: Multiple bands in the 1400-1650 cm⁻¹ region corresponding to the aromatic pyrazine and thiazole rings.
Potential Applications and Biological Significance
The structural motifs within 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid suggest a high potential for biological activity, making it a compound of significant interest for drug discovery and development.
-
Anticancer Activity: The combination of pyrazole/pyrazine and thiazole rings is a common strategy in the design of novel anticancer agents.[4][18] These hybrid molecules have been shown to exhibit potent cytotoxic effects against various cancer cell lines, including those of the breast, liver, and pancreas.[19] The mechanism of action often involves the inhibition of key signaling pathways or enzymes crucial for cancer cell proliferation.
-
Antimicrobial and Antifungal Activity: Thiazole derivatives are well-known for their broad-spectrum antimicrobial properties.[3][19] The incorporation of a pyrazine moiety can further enhance this activity.[5] This class of compounds represents a promising scaffold for the development of new antibiotics and antifungals to combat drug-resistant pathogens.[3]
-
Anti-inflammatory Properties: Both pyrazole and thiazole derivatives have been reported to possess anti-inflammatory effects.[3] This suggests that the target compound could be investigated for its potential in treating inflammatory diseases.
Conclusion
2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid is a molecule of high interest due to its unique structural combination of two pharmacologically relevant heterocycles. While specific experimental data for this compound remains elusive in public literature, this guide provides a robust, scientifically-grounded framework for its synthesis and characterization based on established chemical principles. The proposed Hantzsch thiazole synthesis offers a reliable method for its preparation, and the outlined analytical techniques provide a clear path for its structural verification. The known biological activities of related pyrazinyl-thiazole compounds strongly suggest its potential as a valuable scaffold for the development of new therapeutic agents, particularly in the fields of oncology and infectious diseases. Further research into this specific molecule is warranted to fully explore its chemical properties and unlock its therapeutic potential.
References
-
Chem Help Asap. Hantzsch Thiazole Synthesis. Available at: [Link]
-
SynArchive. Hantzsch Thiazole Synthesis. Available at: [Link]
-
YouTube. Synthesis of Thiazoles. Available at: [Link]
-
CUTM Courseware. Thiazole. Available at: [Link]
-
Al-Ostoot, F.H., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. Available at: [Link]
-
PubChem. Ethyl 4-chloroacetoacetate. Available at: [Link]
-
Al-Ostoot, F.H., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. Available at: [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Available at: [Link]
-
PubChem. Ethyl 2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)acetate. Available at: [Link]
-
PubChemLite. 2-[2-(pyrazin-2-yl)-1,3-thiazol-4-yl]acetic acid. Available at: [Link]
-
Arctom. CAS NO. 256529-20-1 | 2-[2-(pyrazin-2-yl)-1,3-thiazol-4-yl]acetic acid. Available at: [Link]
-
Al-Zoubi, M.S., et al. (2021). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. Molecules. Available at: [Link]
-
Ali, I., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules. Available at: [Link]
-
Wróbel, M., et al. (2022). Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. International Journal of Molecular Sciences. Available at: [Link]
-
Edrees, M.M., et al. (2018). Eco-Friendly Synthesis, Characterization and Biological Evaluation of Some Novel Pyrazolines Containing Thiazole Moiety as Potential Anticancer and Antimicrobial Agents. Molecules. Available at: [Link]
-
Krátký, M., et al. (2012). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules. Available at: [Link]
-
Edrees, M.M., et al. (2018). Eco-Friendly Synthesis, Characterization and Biological Evaluation of Some Novel Pyrazolines Containing Thiazole Moiety as Potential Anticancer and Antimicrobial Agents. Molecules. Available at: [Link]
-
SpectraBase. 4-Thiazoleacetic acid, 2-[[[(4-fluorophenyl)amino]carbonyl]amino]-, ethyl ester. Available at: [Link]
-
El-Sayed, N.N.E., et al. (2022). Synthesis of new pyrazine-thiazole analogs: Molecular modeling, anticancer activity, and pharmacokinetic properties. ResearchGate. Available at: [Link]
-
El-Sayed, N.N.E., et al. (2022). Synthesis of new pyrazine-thiazole analogs: Molecular modeling, anticancer activity, and pharmacokinetic properties. Oriental Journal of Chemistry. Available at: [Link]
-
Ali, M.M., et al. (2024). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. Molecules. Available at: [Link]
-
Pharmaffiliates. Ethyl 4-Chloroacetoacetate. Available at: [Link]
-
Gomha, S.M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. Available at: [Link]
-
Al-Ghorbani, M., et al. (2024). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry. Available at: [Link]
-
Patel, R.B., et al. (2011). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. International Journal of Drug Development and Research. Available at: [Link]
-
Husseiny, E.M., et al. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. ACS Omega. Available at: [Link]
-
ResearchGate. FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Available at: [Link]
-
Kumar, A., et al. (2024). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega. Available at: [Link]
-
ResearchGate. Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Available at: [Link]
-
PubChemLite. 2-[2-(pyrimidin-2-yl)-1,3-thiazol-4-yl]acetic acid. Available at: [Link]
-
ResearchGate. (a) Observed IR spectrum of thiazole (1) isolated in a solid argon... Available at: [Link]
-
ResearchGate. (PDF) Pyrazine-2-substituted carboxamide derivatives: Synthesis, antimicrobial and Leuconostoc mesenteroides growth inhibition activity. Available at: [Link]
-
Al-Ajely, M.S., & Ali, A.H. (2019). Synthesis of some thiazole and phthalazine compounds from schiff bases. Acta Scientific Medical Sciences. Available at: [Link]
-
PubChem. 2-(2-Pyridin-4-yl-1,3-oxazol-4-yl)acetic acid. Available at: [Link]
-
PubChem. 2-(2-Azanyl-1,3-Thiazol-4-Yl)pyridine-4-Carboxylic Acid. Available at: [Link]
-
Journal of the Chemical Society B: Physical Organic. The absorption spectra of some thiazines and thiazoles. Available at: [Link]
Sources
- 1. PubChemLite - 2-[2-(pyrazin-2-yl)-1,3-thiazol-4-yl]acetic acid (C9H7N3O2S) [pubchemlite.lcsb.uni.lu]
- 2. arctomsci.com [arctomsci.com]
- 3. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjpbcs.com [rjpbcs.com]
- 6. 2-(2-PYRAZIN-2-YL-1,3-THIAZOL-4-YL)ACETIC ACID | 256529-20-1 [amp.chemicalbook.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. synarchive.com [synarchive.com]
- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 10. youtube.com [youtube.com]
- 11. Ethyl 4-chloroacetoacetate | 638-07-3 [chemicalbook.com]
- 12. Ethyl 4-chloroacetoacetate | C6H9ClO3 | CID 69484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. actascientific.com [actascientific.com]
- 18. mdpi.com [mdpi.com]
- 19. Eco-Friendly Synthesis, Characterization and Biological Evaluation of Some Novel Pyrazolines Containing Thiazole Moiety as Potential Anticancer and Antimicrobial Agents [mdpi.com]
